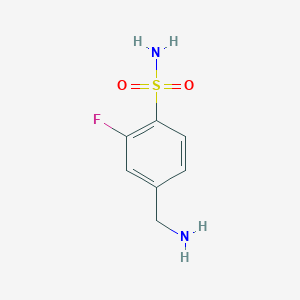

4-(Aminomethyl)-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O2S |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-(aminomethyl)-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C7H9FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,4,9H2,(H2,10,11,12) |

InChI Key |

BBWMYJKKAKAERM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization of Sulfonamide Chemistry in Contemporary Chemical Biology Research

The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, ever since the discovery of the antibacterial properties of Prontosil in the 1930s. nih.gov Today, sulfonamides are recognized as a "privileged scaffold," meaning they are a structural framework that can bind to a wide variety of biological targets, leading to diverse therapeutic applications. nih.govnih.gov This versatility has resulted in the inclusion of the sulfonamide moiety in a large number of FDA-approved drugs for treating a wide array of conditions, including viral and bacterial infections, cancer, and inflammatory diseases. nih.gov

In contemporary chemical biology, the sulfonamide scaffold is valued for more than just its therapeutic potential. Its chemical properties, including its ability to act as a hydrogen bond donor and acceptor and its relatively stable nature, make it an ideal component in the design of chemical probes and inhibitors for studying biological systems. nih.gov Researchers continue to explore novel synthetic strategies to create diverse libraries of sulfonamide-containing compounds, aiming to identify new therapeutic agents and tools for biological research. nih.gov The enduring importance of this scaffold in modern drug discovery and chemical biology highlights its significance. nih.gov

Strategic Incorporation of Fluorine in Bioactive Small Molecules: a Research Perspective

The introduction of fluorine atoms into small molecules is a widely used strategy in modern medicinal chemistry to enhance the properties of potential drug candidates. mdpi.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom, yet its electronic properties are vastly different. The carbon-fluorine bond is exceptionally strong, which can lead to a significant increase in the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com

The strategic placement of fluorine can also profoundly influence a molecule's physicochemical properties, such as lipophilicity (its ability to dissolve in fats and oils). This, in turn, can improve a molecule's absorption, distribution, and ability to penetrate cell membranes. mdpi.comnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can enhance the binding affinity of a molecule to its biological target. mdpi.com These combined benefits make fluorine incorporation a critical tool for optimizing the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. mdpi.comnih.gov

Table 1: Impact of Fluorine Incorporation on Molecular Properties This table is interactive. You can sort and filter the data.

| Property Affected | Research Rationale and Consequence |

|---|---|

| Metabolic Stability | The high strength of the C-F bond blocks metabolic oxidation at that site, increasing the molecule's half-life in biological systems. mdpi.com |

| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption. mdpi.com |

| Binding Affinity | The electronegativity of fluorine can alter electronic interactions (e.g., dipole moments) and create favorable contacts with protein targets, improving binding. |

| Conformation | Strategic fluorination can influence the preferred three-dimensional shape of a molecule, locking it into a more bioactive conformation. |

| pKa Modification | Fluorine's electron-withdrawing effect can lower the pKa of nearby acidic or basic groups, affecting ionization state and target interaction. |

Historical and Current Research Trajectories Involving Aminomethyl Fluorobenzenesulfonamide Scaffolds

Scaffolds that combine an aminomethyl group with a fluorinated benzene (B151609) ring are of significant interest as versatile intermediates in organic synthesis. The aminomethyl group (-CH₂NH₂) provides a key reactive handle—a primary amine—that can be readily modified through a wide range of chemical reactions. This allows for the straightforward attachment of other molecular fragments, a process known as elaboration or diversification. For instance, the amine can undergo acylation to form amides, reductive amination to form secondary or tertiary amines, or serve as a nucleophile in substitution reactions.

Research involving similar scaffolds, such as 2-(aminomethyl)biphenyls, has demonstrated their utility in synthesizing complex heterocyclic structures like fluorenones. beilstein-journals.org In other research, aminomethyl groups on heterocyclic systems have been used as points for condensation with amino acids to build novel peptidic structures with potential central nervous system activity. nih.gov The inclusion of fluorine on the benzene ring, combined with the sulfonamide group, adds the desirable properties discussed previously. Therefore, the current research trajectory for aminomethyl-fluorobenzenesulfonamide scaffolds is focused on their use as building blocks to generate libraries of diverse and complex molecules for screening in drug discovery programs and for the development of specialized chemical probes. hilarispublisher.com

Overview of Key Research Areas Explored for 4 Aminomethyl 2 Fluorobenzenesulfonamide

Regioselective Synthesis of the this compound Core

The regioselective synthesis of polysubstituted benzene (B151609) rings is a fundamental challenge in organic chemistry. For this compound, the precise placement of the fluoro, aminomethyl, and sulfonamide groups is critical. Synthetic strategies must control the regiochemistry of aromatic substitution reactions.

Precursor Synthesis and Functional Group Introduction

A common strategy for the synthesis of this molecule involves a multi-step sequence starting from a commercially available, appropriately substituted benzene derivative. A plausible synthetic route begins with 3-fluorotoluene (B1676563).

Step 1: Chlorosulfonylation of 3-Fluorotoluene The synthesis can be initiated by the electrophilic chlorosulfonylation of 3-fluorotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The steric hindrance from the methyl group and the strong activating effect of the methyl group favor substitution at the C4 and C6 positions. Treatment with chlorosulfonic acid can yield a mixture of regioisomers, with 2-fluoro-4-methylbenzene-1-sulfonyl chloride being a key intermediate.

Step 2: Amination of the Sulfonyl Chloride The resulting sulfonyl chloride is then converted to the corresponding sulfonamide. This is typically achieved by reacting the sulfonyl chloride with an excess of aqueous or anhydrous ammonia. This nucleophilic substitution reaction is generally high-yielding and produces 2-fluoro-4-methylbenzenesulfonamide.

Step 3: Halogenation of the Methyl Group The next stage involves the functionalization of the methyl group at the C4 position. A common method is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This selectively brominates the benzylic position to yield 4-(bromomethyl)-2-fluorobenzenesulfonamide.

Step 4: Introduction of the Amino Group The final step is the conversion of the bromomethyl group to the aminomethyl group. This can be accomplished through several methods, including:

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. This method is known for producing clean primary amines with minimal over-alkylation.

Direct Amination: Reaction with ammonia, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines.

Azide (B81097) Reduction: Displacement of the bromide with sodium azide to form an azidomethyl intermediate, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

This multi-step process allows for the controlled and regioselective introduction of all necessary functional groups to form the this compound core.

Optimization of Reaction Conditions for Yield and Purity in Academic Settings

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. researchgate.net In an academic setting, extensive studies are often performed to maximize yield and purity. Key parameters for optimization include the choice of solvent, temperature, catalyst, and reaction time. researchgate.net

For the chlorosulfonylation step, for instance, the ratio of 3-fluorotoluene to chlorosulfonic acid, the reaction temperature, and the reaction time are critical to control the formation of regioisomers and disubstituted byproducts. Similarly, in the final amination step, the choice of nitrogen source and reaction conditions can significantly impact the final product's purity.

Below is an illustrative table showing potential optimization parameters for the conversion of 4-(bromomethyl)-2-fluorobenzenesulfonamide to the final product.

| Entry | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Aqueous NH3 | THF | 25 | 24 | 55 | 85 |

| 2 | Sodium Azide, then H2/Pd-C | DMF/MeOH | 25 | 12 | 85 | 98 |

| 3 | Potassium Phthalimide, then Hydrazine | DMF | 80 | 8 | 92 | 99 |

| 4 | Hexamethylenetetramine (Delepine reaction) | Chloroform/EtOH | 50 | 16 | 70 | 90 |

This table is illustrative and represents typical optimization studies in organic synthesis.

Novel Synthetic Routes for Benzenesulfonamide (B165840) Scaffold Construction

While the classical methods described above are robust, modern organic synthesis seeks more efficient and novel routes. Research into the construction of benzenesulfonamide scaffolds has explored various innovative strategies. researchgate.net For instance, transition-metal-catalyzed cross-coupling reactions could offer alternative pathways. A potential route could involve the coupling of an aminomethyl-containing boronic acid with a fluorinated sulfonyl chloride derivative, although the stability and availability of such reagents would need to be considered.

Another approach could be the use of directed C-H activation/sulfonamidation. Starting with a precursor like N-protected 3-fluoro-4-methylbenzylamine, a directing group could be used to achieve regioselective C-H sulfonamidation at the desired position on the aromatic ring. Such methods, while often requiring specialized catalysts and conditions, can significantly shorten synthetic sequences.

Derivatization Strategies for this compound Analogs

The presence of multiple reactive sites—the primary amine, the sulfonamide N-H, and the aromatic ring—makes this compound an excellent starting point for creating libraries of analogs for various applications. nih.govtandfonline.com

Modifications at the Aminomethyl Moiety

The primary amino group is a versatile handle for derivatization. nih.gov Standard transformations can be employed to generate a wide array of analogs.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides provides secondary sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) produces secondary or tertiary amines.

Alkylation: Direct reaction with alkyl halides can lead to secondary and tertiary amines, though over-alkylation can be an issue.

The following table details potential reagents for modifying the aminomethyl group.

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Acetyl Chloride | Acylation | Acetamide |

| Benzoyl Chloride | Acylation | Benzamide (B126) |

| Tosyl Chloride | Sulfonylation | N-Tosyl Sulfonamide |

| Acetone, NaBH(OAc)3 | Reductive Amination | N-isopropylamine |

| Methyl Iodide | Alkylation | N-methylamine / N,N-dimethylamine |

Substitutions and Transformations on the Fluorinated Benzene Ring

Further modifications can be made directly to the aromatic ring, although the existing substituents heavily influence the regiochemical outcome.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing groups must be considered. The fluorine atom is an ortho-, para-director, and the sulfonamide group is a meta-director. The aminomethyl group, if unprotected, is activating and ortho-, para-directing, while a protected (e.g., acylated) aminomethyl group is deactivating and ortho-, para-directing. The outcome of EAS reactions like nitration or halogenation would depend on the specific reaction conditions and the form of the aminomethyl group (protected or unprotected). For example, nitration might preferentially occur at the position ortho to the fluorine and meta to the sulfonamide. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing sulfonamide group para to it, can be susceptible to displacement by strong nucleophiles. researchgate.net Reactions with nucleophiles such as alkoxides, thiols, or amines could replace the fluorine atom, providing a route to a different set of analogs. The viability of this approach depends on the nucleophile's strength and the reaction conditions.

Metal-Catalyzed Cross-Coupling: The C-F bond can, under certain conditions with specific catalysts, participate in cross-coupling reactions, though this is generally more challenging than with heavier halogens. Alternatively, converting one of the C-H bonds to a C-Halogen or C-Triflate bond would open up possibilities for a wide range of Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

These diverse derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for specific applications.

Alterations at the Sulfonamide Nitrogen

The sulfonamide functional group is a cornerstone in many pharmaceutical agents, yet it is often considered a synthetically inert endpoint rather than a modifiable handle. However, recent advancements in organic synthesis have provided methodologies to functionalize the sulfonamide nitrogen, enabling late-stage diversification of complex molecules. These alterations, primarily N-alkylation and N-arylation, allow for the generation of a library of derivatives from a common scaffold like this compound.

N-Alkylation: The direct alkylation of the sulfonamide nitrogen can be achieved under basic conditions using various alkylating agents. The acidic proton on the sulfonamide nitrogen is readily removed by a suitable base, generating a nucleophilic sulfonamidate anion that can react with alkyl halides or other electrophiles. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is a powerful tool for modulating the compound's steric and electronic properties. The Chan-Evans-Lam (CEL) cross-coupling reaction is a prominent method for achieving this transformation. rsc.org This copper-catalyzed reaction utilizes arylboronic acids as the arylating agent and proceeds under relatively mild, often aerobic, conditions. rsc.org The chemoselectivity of the reaction can be controlled by adjusting reaction parameters, allowing for selective arylation at either the primary amine or the sulfonamide nitrogen. rsc.org

Another modern approach involves visible-light-mediated reactions. For instance, a catalyst-free arylation of sulfonamides with boronic acids has been developed, proceeding through a visible-light-induced N–S bond cleavage to generate a sulfonyl radical, which can then be functionalized. nih.gov

The following table summarizes representative conditions for the functionalization of sulfonamide nitrogens, which are applicable to this compound, assuming the primary aminomethyl group is appropriately protected.

| Transformation | Catalyst/Reagent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Arylation | Cu(OAc)₂, Pyridine | Arylboronic acid, O₂, Room Temperature | Chan-Evans-Lam cross-coupling; mild conditions. | rsc.org |

| N-Alkylation | K₂CO₃ or Cs₂CO₃ | Alkyl halide (e.g., R-Br), DMF or ACN, Heat | Standard nucleophilic substitution; requires a suitable base. | nih.gov |

| Sulfonylation | Visible Light (Blue LED) | Boronic acid, CsF, 1,4-dioxane, 40 °C | Catalyst-free; proceeds via sulfonyl radical intermediate. | nih.gov |

Stereoselective Synthetic Approaches for Chiral Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. yale.edu For this compound, a chiral center can be introduced at the carbon atom of the aminomethyl group, leading to chiral α-aryl amine analogs. Stereoselective synthesis of such analogs can be achieved through various modern asymmetric methodologies.

One of the most robust and widely used methods involves the use of a chiral sulfinamide auxiliary, famously developed by Ellman. yale.edunih.gov This approach involves the condensation of a chiral tert-butanesulfinamide with a corresponding aldehyde (in this case, 4-formyl-2-fluorobenzenesulfonamide) to form an N-sulfinyl imine. Subsequent stereoselective nucleophilic addition (e.g., reduction with a hydride source) to the imine C=N bond is directed by the chiral sulfinyl group, affording the chiral amine with high diastereoselectivity. The sulfinyl auxiliary can then be easily cleaved under acidic conditions to yield the desired enantiomerically enriched primary amine. yale.edu

Catalytic asymmetric hydrogenation of prochiral enamides or imines is another powerful strategy. This method employs chiral transition-metal catalysts (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across the double bond with high enantioselectivity. chemrxiv.org The synthesis would first involve creating an imine precursor from 4-formyl-2-fluorobenzenesulfonamide, which is then subjected to asymmetric reduction.

The table below outlines key aspects of these stereoselective methods for generating chiral amines.

| Methodology | Key Reagent/Catalyst | Typical Stereoselectivity | Advantages | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | High diastereomeric ratio (dr > 95:5) | Reliable, predictable stereochemical outcome, broad substrate scope. | yale.edunih.gov |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantiomeric excess (ee > 95%) | High atom economy, low catalyst loading. | chemrxiv.org |

| Reagent-Controlled Nucleophilic Addition | Chiral (S)-difluoromethyl phenyl sulfoximine | High efficiency and stereoselectivity | Provides access to α-difluoromethyl amines. | nih.gov |

Mechanistic Studies of Synthetic Reactions Applied to the Compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the applicability of synthetic methods. The transformations applied to this compound are underpinned by well-studied mechanistic principles.

Mechanism of Chan-Evans-Lam (CEL) N-Arylation: The copper-catalyzed N-arylation of sulfonamides is proposed to proceed through a catalytic cycle involving Cu(II) and Cu(III) intermediates. The cycle is initiated by the coordination of the sulfonamide and the arylboronic acid to the Cu(II) center. This is followed by a transmetalation step where the aryl group is transferred from boron to copper. Subsequently, a reductive elimination step from a transient Cu(III) species forms the desired C-N bond and regenerates the active Cu(II) catalyst. The presence of an oxidant (often atmospheric oxygen) is typically required to facilitate the catalytic turnover.

Mechanism of Asymmetric Induction by Sulfinamide Auxiliaries: In the Ellman auxiliary-based synthesis, the high degree of stereocontrol arises from a rigid, chair-like six-membered transition state. The nucleophile (e.g., a hydride) attacks the less sterically hindered face of the C=N double bond of the N-sulfinyl imine. The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the imine, forcing the incoming nucleophile to approach from the opposite side, thereby dictating the stereochemistry of the newly formed chiral center.

Mechanism of Photocatalytic Sulfonamide Functionalization: Visible-light-mediated functionalization of sulfonamides can operate through an energy transfer (EnT) mechanism. nih.gov In this process, a photocatalyst absorbs light and transfers its energy to a derivative of the sulfonamide, such as an N-sulfonylimine. This excited intermediate can then undergo homolytic cleavage of the N-S bond to generate a sulfonyl radical. This highly reactive radical intermediate can then engage in various downstream reactions, such as addition to alkenes or coupling with other radical species, to form new C-S bonds. nih.gov

Systematic SAR Investigations of this compound Derivatives

Systematic SAR studies involve the synthesis of a series of analogs where specific parts of the lead molecule, in this case, this compound, are methodically altered to understand their impact on a particular biological endpoint, such as enzyme inhibition or receptor binding.

The electronic properties of substituents introduced onto the this compound scaffold can significantly modulate its biological activity. The inherent electron-withdrawing nature of the fluorine atom at the 2-position already influences the electronic distribution of the benzene ring and the acidity of the sulfonamide group. Further modifications can either enhance or diminish these effects.

Research on related fluorinated benzenesulfonamides has shown that the introduction of additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the molecule's potency. For instance, in a series of benzenesulfonamide derivatives, the addition of further fluorine or chlorine atoms led to a 3- to 5-fold increase in inhibitory potency against influenza hemagglutinin. nih.gov Conversely, the introduction of methyl or methoxy (B1213986) groups often resulted in reduced activity. nih.gov

The electronic nature of substituents can affect the pKa of the sulfonamide nitrogen, which is crucial for its interaction with the zinc ion in metalloenzymes like carbonic anhydrases. A lower pKa, often achieved with EWGs, can lead to a stronger interaction with the catalytic metal ion. The 2-fluoro substituent itself contributes to a lower pKa compared to its non-fluorinated counterpart.

To illustrate the impact of electronic properties, consider the following hypothetical data for a generic enzyme target:

| Compound | Modification on the Aminomethyl Group (R) | Electronic Effect of R | Relative Potency |

| Parent | -H | Neutral | 1 |

| Analog 1 | -COCH₃ (Acetyl) | Electron-withdrawing | 5 |

| Analog 2 | -CH₂CH₃ (Ethyl) | Electron-donating | 0.5 |

| Analog 3 | -C(O)NH₂ (Carboxamide) | Electron-withdrawing | 8 |

This table is illustrative and based on general medicinal chemistry principles.

Steric hindrance plays a pivotal role in how a ligand fits into the binding pocket of a receptor or an enzyme's active site. The size and shape of substituents on the this compound core can either promote favorable interactions or cause steric clashes that prevent optimal binding.

Modifications to the aminomethyl group or other positions on the phenyl ring must be carefully considered. Introducing bulky substituents can be advantageous if they occupy a large hydrophobic pocket in the target protein. However, if the binding site is constrained, even small additions can be detrimental to activity. For example, in a series of kinase inhibitors, N-(4-tert-butylphenyl) substitution on a related scaffold was markedly less active, suggesting a steric effect within the ATP-binding domain. nih.gov

A hypothetical SAR table illustrating steric effects is presented below:

| Compound | Modification on the Phenyl Ring | Steric Bulk | Receptor Binding Affinity (Kd) |

| Parent | -H | Small | 100 nM |

| Analog 4 | 5-methyl | Medium | 50 nM |

| Analog 5 | 5-isopropyl | Large | 200 nM |

| Analog 6 | 5-tert-butyl | Very Large | >1000 nM |

This table is illustrative and based on general medicinal chemistry principles.

Hydrogen bonds are fundamental to the specificity and affinity of drug-receptor interactions. researchgate.net The this compound scaffold has several potential hydrogen bond donors and acceptors: the sulfonamide group (-SO₂NH₂) and the aminomethyl group (-CH₂NH₂).

The sulfonamide moiety is a classic zinc-binding group in metalloenzymes, where the nitrogen atom coordinates with the zinc ion and the oxygen atoms can form hydrogen bonds with nearby amino acid residues. The aminomethyl group can act as a hydrogen bond donor, forming interactions with appropriate acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate.

While the fluorine atom is a weak hydrogen bond acceptor, its presence can influence the strength and geometry of nearby hydrogen bonds through its electronic effects. The strategic placement of substituents that can participate in additional hydrogen bonding is a common strategy to enhance potency.

Conformational Analysis and Flexible Ligand Interactions in Research

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The preferred conformation in solution and, more importantly, in the bound state, will dictate how well it complements the target's binding site.

The ortho-fluoro substituent can influence the conformational preference of the sulfonamide group. Studies on fluorinated piperidines have highlighted the significant role of fluorine in dictating conformational behavior through electrostatic and hyperconjugative interactions. nih.gov Similarly, in this compound, the fluorine atom can influence the orientation of the aminomethyl and sulfonamide groups relative to the phenyl ring.

Computational modeling and experimental techniques like NMR spectroscopy are used to study these conformational preferences. nih.gov Research on fluorinated benzenesulfonamides has revealed that different fluorination patterns can lead to distinct binding modes within the same active site. nih.gov This highlights the importance of understanding how even a single fluorine atom can alter the molecule's shape and interactions. The flexibility of the aminomethyl side chain allows it to explore different regions of a binding pocket to form optimal interactions.

Bioisosteric Replacement Studies and Their Rationale in Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a lead compound's potency, selectivity, metabolic stability, or pharmacokinetic profile by substituting one functional group with another that has similar physicochemical properties. drughunter.comresearchgate.net

For the this compound scaffold, several bioisosteric replacements could be considered:

Sulfonamide Group: While the sulfonamide is often crucial for the primary biological activity (e.g., as a zinc-binding pharmacophore), in other contexts, it could be replaced by bioisosteres such as a reversed sulfonamide, a sulfoximine, or other acidic groups to modulate activity and properties.

Aminomethyl Group: The aminomethyl group can be replaced with other basic groups or groups of similar size and hydrogen bonding potential. Examples include a hydroxylamine, a small heterocyclic ring like piperidine, or extending the carbon chain (e.g., aminoethyl). researchgate.net

Fluorine Atom: The fluorine atom could be replaced by other small, electronegative groups like a hydroxyl or cyano group, or even a small alkyl group like methyl, to probe the importance of its specific electronic and steric properties. cambridgemedchemconsulting.com

A table of potential bioisosteric replacements and their rationale is provided below:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| -SO₂NH₂ | -C(O)NHSO₂R | Maintain hydrogen bonding, alter pKa and vector of interaction. |

| -CH₂NH₂ | -CH₂OH | Replace basic amine to reduce potential off-target effects, maintain hydrogen bonding potential. |

| -CH₂NH₂ | -c-Piperidinyl | Introduce conformational restriction, explore larger chemical space. |

| 2-Fluoro | 2-Chloro | Investigate the effect of a larger halogen with different electronic properties. |

| 2-Fluoro | 2-Methoxy | Introduce a hydrogen bond acceptor and a different steric profile. |

This table is illustrative and based on general medicinal chemistry principles.

Development of Structure-Property Relationships (SPR) for Research Optimization

Structure-property relationships (SPR) focus on understanding how chemical structure influences a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its drug-like characteristics, including oral bioavailability. nih.gov

For this compound, key properties to optimize include:

Lipophilicity (logP/logD): The fluorine atom generally increases lipophilicity. Modifications to the scaffold must balance the need for sufficient lipophilicity for membrane permeability with the risk of poor solubility and increased metabolic clearance.

Aqueous Solubility: The basic aminomethyl group and the acidic sulfonamide group can be ionized at physiological pH, which generally aids solubility. However, extensive derivatization with hydrophobic moieties can decrease solubility.

Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage. The 2-fluoro substituent can also block a potential site of metabolism on the phenyl ring. cambridgemedchemconsulting.com SPR studies would involve synthesizing analogs and assessing their stability in liver microsomes to identify metabolically labile sites.

Permeability: The ability of the compound to cross cell membranes is crucial for oral absorption and reaching intracellular targets. Properties like polar surface area (PSA) and the number of rotatable bonds are important predictors of permeability. nih.gov

By systematically modifying the structure and measuring these properties, researchers can build a predictive model to guide the design of new analogs with an optimized balance of potency and drug-like properties.

Enzyme Inhibition Studies of this compound and Analogs

The this compound scaffold is a key structural motif investigated for its interaction with a diverse range of enzymatic and receptor targets. The inherent chemical properties of the benzenesulfonamide group, particularly its ability to act as a zinc-binding group, make it a privileged structure for the inhibition of metalloenzymes. Furthermore, modifications to the aminomethyl and fluoro-substituted phenyl ring allow for the tuning of selectivity and potency against various biological targets. Pre-clinical research has explored the activity of this compound and its analogs against several important classes of enzymes and receptors.

Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.govresearchgate.net Inhibition of specific human (h) CA isozymes is a therapeutic strategy for various conditions. The cytosolic isoforms hCA I and hCA II are established drug targets, while the transmembrane, tumor-associated isoforms hCA IX and XII are targets for anticancer agents. nih.govnih.gov

Analogs of this compound, particularly those incorporating ureido or cyclic urea (B33335) linkers, have been synthesized and evaluated for their inhibitory activity against these four key hCA isoforms. These compounds typically exhibit potent, low nanomolar inhibition. nih.govresearchgate.net The sulfonamide moiety coordinates to the Zn(II) ion in the enzyme's active site, leading to inhibition. Selectivity between the isoforms is achieved through interactions of the "tail" portion of the inhibitor (the substituted phenyl ring and its appendages) with amino acid residues lining the active site cavity, which differ among the isozymes. nih.gov For instance, ureido-substituted benzenesulfonamides have shown potent inhibition against all four isoforms, with inhibition constants (Kᵢ) often in the low nanomolar range. researchgate.netnih.gov

Table 1: Inhibitory Activity (Kᵢ, nM) of Representative Benzenesulfonamide Analogs Against Human CA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12.5 | 25 | 5.7 |

| Ureido-benzenesulfonamide 1 | 19.4 | 5.5 | 4.5 | 0.8 |

| Ureido-benzenesulfonamide 2 | 98.5 | 8.9 | 2.8 | 4.1 |

| Imidazolidin-2-one analog 3 | 22.4 | 1.7 | 27.6 | 1.9 |

Note: Data is compiled from representative benzenesulfonamide analogs to illustrate the general inhibitory profile of this class of compounds. Data sourced from multiple studies. nih.govnih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The development of isoform-selective HDAC inhibitors is a major goal in cancer therapy. The benzamide moiety, structurally related to benzenesulfonamide, can serve as a zinc-binding group in the active site of these zinc-dependent enzymes.

Research into 2-substituted benzamide derivatives has led to the discovery of highly potent and selective HDAC3 inhibitors. Subtle structural modifications to the benzamide scaffold can dramatically alter isoform selectivity. For example, a 2-methylamino benzamide analog was identified as a highly selective HDAC3 inhibitor with an IC₅₀ of 41 nM for HDAC3, showing over 366-fold selectivity against HDAC1. In contrast, changing the substituent to a 2-amino group resulted in a pan-class I inhibitor with only 4-fold selectivity between HDAC1 and HDAC3.

Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which are close structural analogs of the target compound, have been identified as potent HDAC6 inhibitors with unexpected selectivity over other HDAC subtypes. Constraining the structure into heterocyclic analogs further enhanced HDAC6 selectivity. This selectivity is thought to arise from the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other isoforms.

Table 2: Isoform Selectivity of Representative Benzamide-based HDAC Inhibitors

| Compound Analog | HDAC1 (IC₅₀, nM) | HDAC2 (IC₅₀, nM) | HDAC3 (IC₅₀, nM) | Selectivity (HDAC1/HDAC3) |

|---|---|---|---|---|

| 2-Amino-6-fluorobenzamide | 15,000 | 20,000 | 3,800 | ~4x |

| 2-Methylamino benzamide | >15,000 | >15,000 | 41 | >366x |

| 2-Methylthiobenzamide | 20,000 | 13,000 | 29 | ~690x |

Note: Data represents examples from studies on 2-substituted benzamide analogs to show achievable isoform selectivity.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat, acid, and capsaicin. Antagonists of TRPV1 are being investigated as potential next-generation analgesics. A series of propanamide derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl), which are very close analogs of this compound, have been developed as highly potent TRPV1 antagonists.

These compounds demonstrate potent and selective antagonism against TRPV1 activation by various stimuli. For example, specific analogs show highly potent and stereospecific antagonism of human TRPV1 (hTRPV1) activated by capsaicin, with inhibition constants (Kᵢ) in the sub-nanomolar range. The antagonistic activity extends to other modes of TRPV1 activation, including by low pH (acid) and heat. The structure-activity relationship studies indicate that the 3-fluoro-4-methylsulfonamidophenyl group is a critical pharmacophore for this activity.

Table 3: Antagonistic Potency (Kᵢ, nM) of a Representative 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Analog Against hTRPV1 Activation

| Activation Mode | Kᵢ (nM) |

|---|---|

| Capsaicin | 0.1 |

| pH (Acid) | 2.1 |

| Heat (45 °C) | 1.8 |

Note: Data is for a representative potent analog from this structural class.

The serotonin (B10506) 5-HT₆ receptor, located almost exclusively in the central nervous system, is a therapeutic target for cognitive disorders like Alzheimer's disease. Many potent 5-HT₆ receptor antagonists feature a sulfonamide or aminosulfonamide structure. A series of novel aryl aminosulfonamides were designed based on this scaffold and have displayed potent 5-HT₆ receptor antagonism.

In functional reporter gene assays, many of these compounds showed potent antagonistic activity with binding constant (Kₑ) values in the low nanomolar and even sub-nanomolar range (0.02-10 nM). The general pharmacophore for these antagonists consists of a basic amine functionality, which provides a key interaction with the receptor, and an aryl sulfonamide moiety, which contributes to high affinity and selectivity over other serotonin receptor subtypes.

While the this compound core and its close analogs have been primarily investigated against the targets listed above, the broader benzenesulfonamide class is known to inhibit other enzymes. However, specific and detailed inhibitory data for this compound against other targets is limited in the current body of scientific literature. Research has shown that some benzenesulfonamide derivatives can exhibit anticonvulsant properties, which is linked to the inhibition of epilepsy-related CA isoforms (hCA II and VII), rather than a distinct enzyme target. nih.gov Extensive screening of this specific compound against broader enzyme panels has not been widely reported.

Target Identification and Validation Methodologies

There is no publicly available research detailing the specific molecular targets of this compound. Methodologies that would typically be employed for such purposes are described below in a general context.

Information on the development of specific biochemical assays to measure the direct interaction of this compound with any biological target is not available. The creation of such an assay would first require the identification of a putative target. Subsequently, a system would be designed to measure a change in the target's activity or a direct binding event upon introduction of the compound.

There are no published studies that have utilized affinity chromatography or proteomic approaches to identify the cellular binding partners of this compound. This technique would typically involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which would then be identified using mass spectrometry.

Mechanistic Pathways of Biological Action

Due to the absence of identified biological targets, the mechanistic pathways through which this compound may exert a biological effect remain uncharacterized.

No specific enzymes have been identified as targets for inhibition by this compound in the scientific literature. Therefore, no data exists on the molecular basis of its interaction with any enzyme.

There are no available studies reporting on the effects of this compound on cellular pathways in in vitro systems. Investigations into its potential to induce apoptosis or cause cell cycle arrest have not been published.

The impact of this compound on gene expression has not been documented in any research models.

In Vitro Cellular Activity Assessments

No specific data from in vitro cellular activity assessments for this compound has been found in the public domain. The following subsections represent standard assays that would be necessary to characterize the cellular effects of this compound.

Cell-Based Receptor Binding Assays

There is no available information on whether this compound has been evaluated in cell-based receptor binding assays. Such studies would be crucial to identify potential molecular targets and to understand its mechanism of action at the cellular level.

Enzyme Activity Modulation in Cellular Lysates

Data regarding the effect of this compound on enzyme activity in cellular lysates is not currently available. Investigating its potential to inhibit or activate key enzymes would provide insight into its pharmacological profile.

Phenotypic Screening in Research Cell Lines (e.g., antiproliferative activity)

No studies reporting the phenotypic screening of this compound in research cell lines, such as assessments of its antiproliferative activity against cancer cell lines, have been identified. This type of screening is fundamental in early-stage drug discovery to determine potential therapeutic applications.

In Vivo Preclinical Animal Model Studies (Mechanistic and Proof-of-Concept)

Comprehensive searches have not revealed any in vivo studies in preclinical animal models for this compound. Such studies are essential to understand the compound's physiological effects and to establish a proof-of-concept for its potential therapeutic efficacy.

Evaluation of Biological Responses in Disease Models

There is no published data on the evaluation of biological responses to this compound in any animal models of disease. These studies would be necessary to determine if the compound has any potential therapeutic effects in a living organism.

Assessment of Target Engagement in Animal Tissues

No publicly available data exists for the assessment of target engagement of this compound in animal tissues.

No Publicly Available Computational Research Found for "this compound"

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research specifically detailing the computational chemistry and molecular modeling applications for the chemical compound “this compound.” Therefore, it is not possible to provide an article that adheres to the requested detailed outline focusing on this specific molecule.

The search for data on molecular docking, ligand-protein interaction analysis, Quantitative Structure-Activity Relationship (QSAR) studies, and Molecular Dynamics (MD) simulations for this compound did not yield any specific studies. While there is a wealth of research on the broader class of benzenesulfonamides, the strict requirement to focus solely on this specific fluorinated aminomethyl derivative means that no relevant data could be ethically or accurately presented.

General computational studies on benzenesulfonamide derivatives are common in medicinal chemistry research, particularly in the context of their inhibitory effects on enzymes like carbonic anhydrases. These studies often involve:

Molecular Docking: To predict how different sulfonamide derivatives might bind to the active site of a target protein.

QSAR: To build mathematical models that relate the chemical structure of these derivatives to their biological activity.

MD Simulations: To understand the dynamic behavior of the protein-ligand complex over time.

However, without specific studies on this compound, any attempt to create the requested article would involve speculation or inaccurate extrapolation from other related but chemically distinct compounds. This would violate the principles of scientific accuracy.

Researchers interested in the computational profile of this compound would likely need to conduct novel in silico studies to generate the data required to populate the sections and subsections outlined in the initial request. Such an investigation would be the first of its kind to be published in the scientific literature.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Dynamics (MD) Simulations

Conformational Flexibility of Ligands and Receptors

The biological activity of a drug is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its target's binding site. The sulfonamide group, a key feature of 4-(Aminomethyl)-2-fluorobenzenesulfonamide, exhibits significant conformational flexibility, which computational methods can explore in detail. researchgate.net

Systematic conformational analyses, often using ab initio molecular orbital theory, reveal distinct differences between the sulfonamide bond and the more rigid peptide bond. Key distinctions include the torsion angles around the S-N bond and lower rotational energy barriers, which contribute to the greater flexibility of sulfonamido compounds. The nitrogen atom in a sulfonamide is pyramidal, unlike the planar arrangement in a peptide bond, adding another layer of conformational complexity. For this compound, computational studies would typically model the rotation around the C-S and S-N bonds to identify low-energy, stable conformations. Understanding this conformational landscape is crucial, as the energetic penalty for adopting a specific "bioactive" conformation upon binding can significantly impact its affinity for a target. researchgate.net

| Conformer | Dihedral Angle τ(C-S-N-H) | Dihedral Angle τ(C-C-S-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | -85° | 0.00 |

| 2 | 60° | -88° | 1.52 |

| 3 | -65° | 90° | 1.89 |

| 4 | 178° | 92° | 2.30 |

Binding Kinetics and Thermodynamics Simulations

Beyond static conformations, molecular dynamics (MD) simulations can model the dynamic process of a ligand binding to its receptor, providing crucial data on both the speed (kinetics) and energetics (thermodynamics) of the interaction. nih.govnih.gov These simulations calculate the forces on every atom over time, allowing researchers to observe the binding pathways and the stability of the resulting complex. nih.gov

| Thermodynamic Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| Binding Free Energy (ΔG) | -9.8 | Overall binding affinity |

| Enthalpy (ΔH) | -12.5 | Contribution from favorable interactions (e.g., H-bonds) |

| Entropy (-TΔS) | +2.7 | Contribution from changes in flexibility and solvent rearrangement |

Solvent Effects on Ligand-Target Interactions

Biological interactions occur in an aqueous environment, and the role of water (the solvent) is critical. Computational models can treat the solvent either explicitly (by simulating individual water molecules) or implicitly (as a continuous medium). Explicit solvent MD simulations provide the most detailed picture, showing how water molecules can mediate ligand-receptor interactions through hydrogen bonds or how they are displaced from the binding site, an effect that is often entropically favorable. researchgate.net

The binding of sulfonamides to proteins can involve the displacement of ordered water molecules from hydrophobic pockets, contributing significantly to the binding affinity. nih.govacs.org Furthermore, the solvation free energy of the ligand itself influences its tendency to move from the solvent into the binding pocket. Computational methods like the Polarizable Continuum Model (PCM) can be used to calculate these solvation effects and refine binding energy predictions. nih.gov For this compound, simulations would clarify how the polar aminomethyl and sulfonamide groups interact with water compared to the more hydrophobic fluorinated benzene (B151609) ring, and how this interplay affects binding to a target.

Virtual Screening and De Novo Design

Computational techniques are pivotal in the early stages of drug discovery for identifying promising new molecules from vast chemical libraries.

Identification of Novel Scaffolds and Hit Expansion

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. nih.gov In a structure-based virtual screen, a library of millions or even billions of compounds can be computationally "docked" into the 3D structure of a target protein's binding site. schrodinger.comosg-htc.org Molecules are then scored and ranked based on their predicted binding affinity and geometric fit.

The benzenesulfonamide moiety present in this compound is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.govresearchgate.net This scaffold could be used as a query in a virtual screening campaign to identify other compounds containing this core structure. Once initial "hits" are identified, they can be expanded upon by computationally exploring modifications to the scaffold, such as altering the substituents on the phenyl ring to improve potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening that involves screening smaller, low-molecular-weight compounds ("fragments") for weak but efficient binding to a target. nih.govunifi.it Because of their simplicity, fragment libraries can explore chemical space more efficiently than libraries of larger, more complex molecules. Once a fragment hit is identified and its binding mode is confirmed (often by X-ray crystallography), it serves as a starting point for optimization, where it is "grown" or linked with other fragments to produce a high-affinity lead compound. acs.org

A molecule like this compound could be considered a fragment or a derivative of a fragment. The sulfonamide group is a classic zinc-binding group, making it an ideal fragment for screening against zinc-containing metalloenzymes like carbonic anhydrases. unifi.itnih.gov FBDD approaches have successfully utilized sulfonamide-containing fragments to develop potent and selective inhibitors. nih.govmdpi.com

| Property | HTS Ligand | FBDD Fragment |

|---|---|---|

| Molecular Weight | ~500 Da | <300 Da |

| Binding Affinity | nM to µM | µM to mM |

| Library Size | Millions | Thousands |

| Hit Rate | <1% | 5-10% |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. researchgate.net These methods can be used to calculate properties like the distribution of electron density, molecular orbital energies, and electrostatic potential, which govern a molecule's reactivity and its ability to form non-covalent interactions.

For this compound, DFT calculations could generate a molecular electrostatic potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen atoms of the sulfonyl group and the fluorine atom would be expected to be regions of negative potential, capable of acting as hydrogen bond acceptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand chemical reactivity and electronic transitions. researchgate.net Studies on fluorinated benzenes have shown that fluorine substitution significantly alters the electronic states and potential energy surfaces of the molecule, which can have profound effects on its interactions and photophysical properties. nih.gov

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 4.8 Debye | Measure of overall molecular polarity |

Analysis of Electrostatic Potentials and Reactivity

Molecular Electrostatic Potential (MEP) analysis is a critical computational technique used to understand the chemical reactivity of a molecule. mkjc.inrsc.org It provides a visual representation of the charge distribution around a molecule, identifying regions that are rich or deficient in electrons. mkjc.in This information is crucial for predicting how a molecule will interact with other molecules, such as biological receptors or enzymes.

For this compound, an MEP map would highlight specific regions of interest:

Negative Potential (Electron-Rich Regions): These areas, typically colored red or yellow, indicate a high electron density and are susceptible to electrophilic attack. For this compound, negative potentials would be concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the fluorine atom. The nitrogen atom of the aminomethyl group would also exhibit a region of negative potential due to its lone pair of electrons. These sites are the most likely to act as hydrogen bond acceptors. researchgate.netmdpi.com

Positive Potential (Electron-Poor Regions): These areas, usually colored blue, signify a deficiency in electron density and are prone to nucleophilic attack. The hydrogen atoms of the sulfonamide (–SO2NH2) and aminomethyl (–CH2NH2) groups would be characterized by strong positive potentials, making them potent hydrogen bond donors. mkjc.in

By analyzing the MEP, researchers can predict the molecule's intermolecular interaction patterns, which are fundamental to its binding affinity with a biological target. mkjc.in The electrostatic potential is a key determinant in the formation of hydrogen bonds and other non-covalent interactions that stabilize a ligand within a protein's binding pocket. Computational studies on similar benzenesulfonamide derivatives have utilized MEP analysis to elucidate these interaction potentials and guide the design of more potent inhibitors. researchgate.netnih.gov

Understanding the Role of Fluorine through Electronic Structure

The incorporation of a fluorine atom into a molecule like this compound has profound effects on its electronic structure and, consequently, its physicochemical and biological properties. tandfonline.com Fluorine is the most electronegative element, and its presence introduces strong electronic alterations. tandfonline.comnih.gov

Key electronic effects of the fluorine atom include:

Inductive Effect: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the benzene ring and adjacent functional groups. This alteration in electron distribution can significantly impact the acidity (pKa) of the sulfonamide protons and the basicity of the aminomethyl group. tandfonline.comnih.gov The increased acidity of the sulfonamide N-H bond can enhance its ability to act as a hydrogen bond donor, a critical interaction for many sulfonamide-based inhibitors.

Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong, the strongest in organic chemistry. nih.gov This high bond strength often confers increased metabolic stability to the molecule, as it is less susceptible to enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes). tandfonline.comresearchgate.net This can lead to an improved pharmacokinetic profile.

Modulation of Hydrophobicity: Fluorination generally increases the lipophilicity (hydrophobicity) of a molecule. nih.govnih.gov This property can enhance its ability to penetrate cell membranes and access hydrophobic pockets within target proteins. nih.gov

Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding site, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. researchgate.net

Computational studies on fluorinated sulfonamides have demonstrated that these electronic modifications are crucial for enhancing binding affinity and biological efficacy compared to their non-fluorinated counterparts. nih.govnih.gov

Chemoinformatics and Data Mining in the Context of Compound Research

Chemoinformatics and data mining are powerful computational disciplines that leverage large datasets of chemical and biological information to accelerate drug discovery and compound research. acs.orgcsmres.co.uk For a compound such as this compound, these approaches can be used to identify patterns, predict properties, and guide further investigation. acs.org

The application of these techniques involves several key activities:

Database Searching and Similarity Analysis: Researchers can mine large chemical databases (such as PubChem, DrugBank, and GOSTAR) to identify compounds with structural similarity to this compound. acs.orgopenaccesspub.org This allows for the identification of known compounds with similar scaffolds and provides access to their associated biological and chemical data, which can inform the potential applications of the target molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling method that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.gov By building a QSAR model based on a dataset of related sulfonamides, researchers can predict the activity of this compound and design new derivatives with potentially improved potency. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with a specific biological endpoint. nih.gov

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. By analyzing a set of active sulfonamide compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules that fit the model and are therefore likely to be active.

Predictive Modeling of Properties: Chemoinformatics tools can be used to predict various properties of this compound, including its solubility, permeability, and potential for off-target effects. These predictions help in prioritizing compounds for synthesis and experimental testing.

Data mining of pharmaceuticals has highlighted the historical and continued importance of the sulfonamide functional group in drug design. acs.org By systematically analyzing trends in functional groups, substitution patterns, and molecular composition, chemoinformatics provides a strategic guide for the development of new and more effective therapeutic agents based on the sulfonamide scaffold. acs.org

Metabolic Pathway Elucidation and in Vitro Biotransformation Research

Identification of Metabolites of 4-(Aminomethyl)-2-fluorobenzenesulfonamide

The identification of metabolites is crucial for understanding the biotransformation of a xenobiotic. For this compound, metabolites are predicted to form through both enzymatic and non-enzymatic routes.

The enzymatic biotransformation of this compound is expected to involve enzymes located in different subcellular compartments of the liver. nih.gov

Hepatic Microsomes : This fraction of the liver contains the endoplasmic reticulum and is rich in Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes are primarily responsible for Phase I oxidative reactions. nih.gov For the target compound, CYP-mediated oxidation is anticipated at the aminomethyl side chain and the aromatic ring. researchgate.netlibretexts.org

Hepatic Cytosol : The soluble fraction of liver cells, the cytosol, contains various enzymes, including N-acetyltransferases (NATs), which are critical for Phase II conjugation reactions. nih.gov The primary amine of the aminomethyl group is a likely substrate for acetylation by cytosolic NATs. creative-proteomics.comresearchgate.net

Based on these enzymatic pathways, several potential metabolites can be predicted. The biotransformation likely begins with Phase I oxidation followed by Phase II conjugation, or direct conjugation of the parent compound.

Table 1: Predicted Metabolites of this compound and Their Enzymatic Pathways

| Metabolite Name | Parent Compound | Reaction Type | Probable Enzymatic Pathway |

|---|---|---|---|

| 4-((Acetylamino)methyl)-2-fluorobenzenesulfonamide | This compound | N-Acetylation (Phase II) | Cytosolic N-acetyltransferases (NATs) |

| 4-Formyl-2-fluorobenzenesulfonamide | This compound | Oxidation (Phase I) | Microsomal Cytochrome P450 (CYP) enzymes |

| 4-Carboxy-2-fluorobenzenesulfonamide | 4-Formyl-2-fluorobenzenesulfonamide | Oxidation (Phase I) | Aldehyde Dehydrogenase (ALDH) |

| Hydroxylated derivatives | This compound | Aromatic Hydroxylation (Phase I) | Microsomal Cytochrome P450 (CYP) enzymes |

Non-enzymatic degradation, primarily hydrolysis, is a potential pathway for the breakdown of pharmaceuticals. However, the sulfonamide functional group is generally considered to be hydrolytically stable under typical environmental and physiological conditions (pH 7-9). researchgate.netnih.gov Studies on a range of sulfonamides indicate they have long half-lives in aqueous solutions, suggesting that abiotic hydrolysis is not a significant route of degradation compared to enzymatic processes. researchgate.netnih.gov While degradation can be accelerated under acidic conditions, this is less relevant to physiological pH. researchgate.net Therefore, non-enzymatic degradation of the sulfonamide bond in this compound is expected to be a minor pathway.

Elucidation of Biotransformation Reactions

Biotransformation reactions are categorized into two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility. researchgate.netdrughunter.com

Phase I metabolism of this compound is predicted to be catalyzed primarily by the Cytochrome P450 enzyme system. nih.gov The main reactions include:

Oxidation of the Aminomethyl Side-Chain : The benzylic carbon atom of the aminomethyl group is susceptible to oxidation. libretexts.orgyoutube.com This pathway would likely proceed via a stepwise enzymatic oxidation, first converting the aminomethyl group to a formyl group (aldehyde), and subsequently to a carboxy group (carboxylic acid). zendy.io This would result in the formation of 4-formyl-2-fluorobenzenesulfonamide and ultimately 4-carboxy-2-fluorobenzenesulfonamide.

Aromatic Hydroxylation : The benzene (B151609) ring can undergo hydroxylation, a common reaction catalyzed by CYP enzymes. researchgate.net This process involves the formation of an epoxide intermediate which then rearranges to a phenol. nih.gov The position of hydroxylation is directed by the existing substituents. The fluorine atom and the sulfonamide group are deactivating, meta-directing groups in electrophilic substitution, while the aminomethyl group is an activating, ortho-, para-directing group. The final regioselectivity will depend on the specific CYP isozymes involved.

Phase II reactions serve to detoxify and increase the polarity of the parent drug or its Phase I metabolites. drughunter.commendeley.comyoutube.com

N-Acetylation : This is a major metabolic pathway for drugs containing primary aromatic amine or related functionalities, such as the aminomethyl group. researchgate.netcreative-proteomics.comresearchgate.net The reaction involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom, catalyzed by N-acetyltransferase (NAT) enzymes. creative-proteomics.comyoutube.com This would convert the primary amine of this compound into an acetamido group, yielding 4-((Acetylamino)methyl)-2-fluorobenzenesulfonamide.

Glucuronidation and Sulfation : These are common conjugation pathways for hydroxylated metabolites formed during Phase I. drughunter.comyoutube.com Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, while sulfotransferases (SULTs) catalyze the addition of a sulfo group. These reactions significantly increase the water solubility of the metabolites, facilitating their excretion. General metabolism of sulfonamides can also include glucuronide conjugation. researchgate.net

Influence of Fluorine on Metabolic Stability and Site-of-Metabolism in Research Models

The incorporation of a fluorine atom into a drug molecule can significantly alter its metabolic profile. The C-F bond is stronger than a C-H bond, and replacing hydrogen with fluorine at a potential site of metabolism can block oxidative reactions, thereby increasing the compound's metabolic stability and half-life.

In this compound, the fluorine atom is positioned ortho to the sulfonamide group. Its influence is predicted to manifest in several ways:

Metabolic Blocking : The fluorine atom at the C2 position can act as a "metabolic blocker," sterically hindering or preventing CYP450-mediated hydroxylation at the adjacent C3 position of the benzene ring. This effect directs metabolism towards other available sites on the molecule, such as the aminomethyl side-chain or other positions on the aromatic ring.

Altered Electronic Properties : Fluorine is highly electronegative and acts as an electron-withdrawing group. This can influence the reactivity of the entire molecule, potentially affecting the rates of enzymatic reactions at other sites. For example, it can alter the acidity of the sulfonamide proton, which may impact its interaction with metabolizing enzymes or its potential for conjugation.

Comparative Metabolism Studies Across Different Research Species or Enzyme Systems

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies on the comparative metabolism of this compound across different research species or enzyme systems. Consequently, no data tables or detailed research findings on its biotransformation in various preclinical models (e.g., rats, dogs, monkeys) or its interaction with specific enzyme systems (e.g., liver microsomes, cytochrome P450 isoforms) can be provided at this time.

The elucidation of a compound's metabolic fate is a critical component of drug discovery and development, as metabolic profiles can vary significantly between species. These differences can impact the efficacy and safety of a therapeutic candidate. Typically, such investigations involve in vitro studies using liver microsomes, S9 fractions, or hepatocytes from humans and various animal species to identify and quantify metabolites. These studies help in selecting the most appropriate animal model for preclinical safety assessments—one that ideally demonstrates a metabolic profile similar to that observed in humans.

Without experimental data for this compound, any discussion of its potential metabolic pathways in different species would be speculative. Further research, including in vitro biotransformation studies using hepatic preparations from different species and analyses using advanced analytical techniques like mass spectrometry, would be required to characterize its comparative metabolism.

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(Aminomethyl)-2-fluorobenzenesulfonamide. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the compound's structural framework.

In ¹H NMR, the aromatic protons would appear as distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the fluorinated benzene (B151609) ring. The aminomethyl (-CH₂NH₂) protons would be expected to produce a singlet or a doublet in the range of δ 3.8-4.2 ppm, while the amine (-NH₂) protons may appear as a broad singlet.

In ¹³C NMR, each unique carbon atom in the molecule would correspond to a distinct signal. The carbon atoms of the benzene ring would resonate in the δ 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aminomethyl carbon would appear further upfield, typically around δ 40-50 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₇H₉FN₂O₂S). In tandem MS (MS/MS), characteristic fragmentation patterns, such as the loss of the sulfonamide group (SO₂NH₂) or the aminomethyl group (CH₂NH₂), would be observed, providing further structural evidence. caf.ac.cnnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine & Sulfonamide) | 3300-3500 | Two bands for the primary amine, often broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands |

| C-H Stretch (Aliphatic) | 2850-2960 | Sharp bands for the -CH₂- group |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity |

| S=O Stretch (Sulfonamide) | 1300-1350 and 1150-1180 | Two strong, characteristic bands (asymmetric and symmetric) |

| C-F Stretch | 1000-1300 | Strong absorption, often in the fingerprint region |

| C-N Stretch | 1020-1250 | Medium intensity band |

| S-N Stretch | 830-870 | Characteristic band for the sulfonamide group |

This table presents expected Infrared (IR) absorption ranges for the functional groups in this compound based on typical values for organic molecules.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of sulfonamide derivatives. nih.govbsu.edu.eg A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thermofisher.com Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophoric activity. A typical HPLC method would involve a gradient elution to ensure the separation of the main compound from any potential impurities or degradation products. nih.gov The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective analytical method. nih.govresearchgate.net LC-MS is not only used for purity assessment but also for the identification of impurities by analyzing their mass-to-charge ratios. This technique is particularly powerful for analyzing complex research samples where the compound might be present at low concentrations or alongside other structurally related molecules. nih.govresearchgate.netmdpi.com The high selectivity of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in LC-MS/MS allows for accurate quantification even in complex matrices. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, provides protons for ionization in MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component, elutes the compound from the column. |

| Gradient | 5% to 95% B over 15-20 minutes | Ensures separation of compounds with different polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 25-40 °C | Controls retention time and peak shape. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced for analysis. |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | Monitors the absorbance of the aromatic ring. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for detection. |

This table outlines typical parameters for developing an HPLC or LC-MS method for the analysis of this compound.

Development of Quantitative Assays for Research Samples

Developing a quantitative assay is critical for determining the concentration of this compound in research samples, such as in vitro assay buffers or biological matrices. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity.

The development process involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the sample matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. researchgate.net

Method Optimization: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences. Mass spectrometer parameters, including ionization source settings and collision energies for MS/MS transitions, are fine-tuned to maximize signal intensity.

Selection of MRM Transitions: For quantification, at least two multiple reaction monitoring (MRM) transitions (a precursor ion fragmenting to a product ion) are selected for the analyte and an internal standard. This enhances the selectivity of the assay.

Method Validation: The assay is validated according to established guidelines to ensure its reliability. Key validation parameters include linearity (calibration curve), accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. mdpi.com

Microfluidic and High-Throughput Screening Platform Integration

In modern drug discovery, integrating compounds into high-throughput screening (HTS) platforms is essential for identifying new lead molecules. ewadirect.commsu.edu this compound, as part of a larger library of sulfonamide derivatives, can be screened against a wide array of biological targets. nih.govnih.gov

HTS Integration: The compound would typically be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and stored in microtiter plates. Automated liquid handling systems would then dispense nanoliter to microliter volumes of the compound solution into assay plates for screening. ewadirect.com

Assay Formats: A variety of HTS assay formats are compatible with small molecules like this sulfonamide. These can include:

Biochemical Assays: These assays measure the effect of the compound on the activity of a purified target, such as an enzyme or receptor. For example, sulfonamides are well-known inhibitors of carbonic anhydrases. nih.gov

Cell-Based Assays: These assays assess the compound's effect on a specific cellular process or pathway in living cells. This could involve reporter gene assays, cell viability assays, or phenotypic screens.

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays can be adapted to a high-throughput format to screen for direct binding of the compound to a target protein.

The integration into these platforms allows for the rapid testing of this compound against thousands of potential biological targets, facilitating the discovery of novel biological activities.

Future Research Directions and Unexplored Avenues for 4 Aminomethyl 2 Fluorobenzenesulfonamide Research

Rational Design of Highly Selective Enzyme Modulators

The structural framework of 4-(Aminomethyl)-2-fluorobenzenesulfonamide offers a versatile scaffold for the rational design of highly selective enzyme modulators. The primary sulfonamide group is a key feature, known for its ability to target and inhibit specific enzymes, particularly carbonic anhydrases (CAs). nih.gov Future research will likely focus on synthesizing novel derivatives by modifying the aminomethyl and fluoro-substituted phenyl rings to enhance potency and selectivity for various CA isozymes, including those associated with tumors. nih.gov

One promising approach involves the conjugation of the 4-(aminomethyl)benzenesulfonamide core with different amino acids. nih.gov This strategy aims to exploit the structural diversity of amino acid side chains to achieve selective inhibition of different human carbonic anhydrase (hCA) isozymes. nih.gov For instance, derivatives incorporating amino acids with non-polar side chains have demonstrated potent inhibition of hCA XII, an isozyme linked to cancer. nih.gov